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Compound of Interest

Compound Name: Pregomisin

Cat. No.: B103935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available Nuclear Magnetic Resonance

(NMR) data for Pregomisin and its alternative, Gomisin J. Both compounds are lignans

isolated from Schisandra chinensis, a plant with a long history in traditional medicine. A critical

aspect of drug discovery and development is the independent verification of published data to

ensure its accuracy and reproducibility. This document summarizes the currently available

spectral data and highlights the need for independent verification of the NMR data for

Pregomisin.

Introduction to Pregomisin and its Alternatives
Pregomisin is a lignan that has been isolated from the fruits of Schisandra chinensis. The

initial and primary citation for the ¹³C NMR data of Pregomisin is a 1997 publication by Lee et

al. in the Archives of Pharmacal Research. This study first reported the assignment of the ¹³C

NMR spectrum for Pregomisin. However, a comprehensive search of the scientific literature

did not yield any subsequent studies that have independently verified these NMR data through

re-isolation or chemical synthesis and full spectral characterization.

As a point of comparison, this guide includes the NMR data for Gomisin J, another lignan found

in Schisandra chinensis. Like Pregomisin, Gomisin J has been studied for its biological

activities. The availability of its NMR data from multiple sources allows for a comparative

analysis.
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Comparative NMR Data
The following tables summarize the published ¹³C and ¹H NMR data for Gomisin J.

Unfortunately, despite extensive searches, the specific ¹³C and ¹H NMR chemical shift values

for Pregomisin from the original 1997 publication could not be retrieved for direct comparison

in this guide. The lack of accessible data underscores the critical need for independent

verification and transparent data sharing within the scientific community.

Table 1: ¹³C NMR Chemical Shift Data for Gomisin J
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Carbon No. Chemical Shift (δ) in ppm

1 134.1

2 106.8

3 149.0

4 141.2

5 124.6

6 109.8

7 40.2

8 35.1

9 33.5

10 122.9

11 148.9

12 141.0

13 125.1

14 134.7

7-CH₃ 13.7

8-CH₃ 21.6

2-OCH₃ 56.1

3-OCH₃ 60.9

11-OCH₃ 60.9

12-OCH₃ 56.1

Table 2: ¹H NMR Chemical Shift Data for Gomisin J
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Proton No. Chemical Shift (δ) in ppm (J in Hz)

H-2 6.58 (s)

H-6 6.70 (s)

H-7 1.85 (m)

H-8 1.85 (m)

H-9α 2.55 (dd, 13.5, 6.5)

H-9β 2.20 (dd, 13.5, 8.0)

7-CH₃ 0.98 (d, 7.0)

8-CH₃ 0.80 (d, 7.0)

2-OCH₃ 3.86 (s)

3-OCH₃ 3.89 (s)

11-OCH₃ 3.89 (s)

12-OCH₃ 3.86 (s)

Experimental Protocols
The standardized experimental protocol for NMR analysis of natural products, which would

have been used to generate the data above, is as follows:

3.1 General NMR Spectroscopy Protocol

Sample Preparation: A few milligrams of the purified compound (Pregomisin or Gomisin J)

are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄

(CD₃OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal

standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
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¹H NMR Spectroscopy: The ¹H NMR spectra are acquired with a sufficient number of scans

to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million

(ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m =

multiplet) and coupling constants (J) in Hertz (Hz) are also determined.

¹³C NMR Spectroscopy: The ¹³C NMR spectra are typically acquired with proton decoupling

to simplify the spectrum. The chemical shifts are reported in ppm relative to TMS. The type

of carbon (C, CH, CH₂, CH₃) is determined using techniques such as Distortionless

Enhancement by Polarization Transfer (DEPT).

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, various 2D

NMR experiments are employed, including Correlation Spectroscopy (COSY), Heteronuclear

Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Workflow for Independent Verification of NMR Data
The following diagram illustrates the logical workflow for the independent verification of

published NMR data for a natural product like Pregomisin.
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Workflow for Independent NMR Data Verification
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Experimental Verification
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Acquisition of New NMR Spectra (1D & 2D)

Processing and Analysis of New Spectra

Data Verified

Match

Discrepancies Identified

Mismatch

Publication of Verified Data

Further Investigation / Correction

Click to download full resolution via product page

Caption: Workflow for the independent verification of published NMR data.
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Conclusion and Recommendations
The original ¹³C NMR data for Pregomisin, as published by Lee et al. in 1997, remains the sole

source of this information in the public domain.[1] A thorough literature search did not reveal

any independent studies that have either re-isolated or synthesized Pregomisin and reported

its NMR data for verification. This lack of independent validation presents a challenge for

researchers relying on this data for further studies, such as total synthesis, analog

development, or computational modeling.

In contrast, NMR data for other lignans from Schisandra chinensis, such as Gomisin J, is more

readily available, providing a degree of confidence through corroboration from multiple sources.

It is strongly recommended that the scientific community undertakes the task of independently

verifying the NMR data of Pregomisin. This could be achieved through the re-isolation of the

compound from Schisandra chinensis or through its total chemical synthesis, followed by a

complete and publicly accessible NMR characterization. Such efforts would solidify the

foundational data for this potentially valuable natural product and align with the principles of

reproducible and robust scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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